molecular formula C72H96N17Na5O26 B13841692 Daptomycin Impurity 1 Sodium Salt

Daptomycin Impurity 1 Sodium Salt

Cat. No.: B13841692
M. Wt: 1730.6 g/mol
InChI Key: PFUKYEIAXCVQQW-JPLIBUEMSA-I
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Description

The compound “Sodium (2S,5S,8R,14S,17R,20S,23S,32S,Z)-32-((S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)propanamido)-4-oxobutanamido)-2-(2-(2-aminophenyl)-2-oxoethyl)-23-(3-aminopropyl)-14,20-bis(carboxylatomethyl)-5-(®-1-carboxylatopropan-2-yl)-29-ethylidene-8-(hydroxymethyl)-17-methyl-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazatetratriacontanedioate” is a highly complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:

    Peptide Coupling Reactions: Using reagents like EDCI or HATU to form amide bonds.

    Protecting Group Strategies: Employing groups like Boc or Fmoc to protect amino acids during synthesis.

    Purification: Techniques such as HPLC or column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of complex organic molecules often involves:

    Automated Peptide Synthesizers: For efficient and scalable synthesis.

    Fermentation Processes: Utilizing genetically engineered microorganisms to produce complex molecules.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylate groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions involving amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC or KMnO4.

    Reducing Agents: Like NaBH4 or LiAlH4.

    Nucleophiles: Including amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

The compound’s diverse functional groups make it valuable in various fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying protein-ligand interactions.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar functional groups.

    Proteins: Larger, more complex molecules with diverse biological functions.

    Synthetic Polymers: Man-made materials with similar structural motifs.

Uniqueness

The compound’s unique combination of functional groups and stereochemistry distinguishes it from other similar molecules. Its specific arrangement of amino acids and other functional groups imparts unique chemical and biological properties.

Properties

Molecular Formula

C72H96N17Na5O26

Molecular Weight

1730.6 g/mol

IUPAC Name

pentasodium;(3R,4S)-4-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(Z)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxylatopropanoyl]amino]but-2-enoyl]amino]acetyl]amino]pentanoyl]amino]-3-carboxylatopropanoyl]amino]propanoyl]amino]-3-carboxylatopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-3-(2-aminophenyl)-1-carboxylato-3-oxopropyl]amino]-3-methyl-5-oxopentanoate

InChI

InChI=1S/C72H101N17O26.5Na/c1-5-7-8-9-10-11-12-23-54(93)81-45(26-38-32-76-43-21-16-14-18-39(38)43)67(109)85-46(28-53(75)92)68(110)87-49(31-60(102)103)69(111)83-42(6-2)63(105)77-33-55(94)80-44(22-17-24-73)65(107)86-48(30-59(100)101)66(108)79-37(4)62(104)84-47(29-58(98)99)64(106)78-34-56(95)82-51(35-90)70(112)89-61(36(3)25-57(96)97)71(113)88-50(72(114)115)27-52(91)40-19-13-15-20-41(40)74;;;;;/h6,13-16,18-21,32,36-37,44-51,61,76,90H,5,7-12,17,22-31,33-35,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,106)(H,79,108)(H,80,94)(H,81,93)(H,82,95)(H,83,111)(H,84,104)(H,85,109)(H,86,107)(H,87,110)(H,88,113)(H,89,112)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,114,115);;;;;/q;5*+1/p-5/b42-6-;;;;;/t36-,37-,44+,45+,46+,47+,48+,49+,50+,51-,61+;;;;;/m1...../s1

InChI Key

PFUKYEIAXCVQQW-JPLIBUEMSA-I

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)N/C(=C\C)/C(=O)NCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@H](C)C(=O)N[C@@H](CC(=O)[O-])C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@@H]([C@H](C)CC(=O)[O-])C(=O)N[C@@H](CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)[O-])C(=O)NC(=CC)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)NC(CC(=O)[O-])C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)CC(=O)[O-])C(=O)NC(CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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